Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Pyridin-2-yl Analog for Membrane Permeability Optimization
The target compound (CAS 1797831-34-5) exhibits a computed XLogP3 of 2.4 and TPSA of 59 Ų, compared with its closest commercially available analog 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (CAS 1797674-32-8), which carries a pyridin-2-yl substituent in place of the trifluoromethyl group at the pyrazole 3-position [1]. The pyridinyl analog possesses an additional nitrogen atom (C20H21N5O vs. C16H17F3N4O), increasing its TPSA and hydrogen-bond acceptor count, while reducing lipophilicity due to the replacement of the hydrophobic CF3 moiety. This difference directly impacts predicted membrane permeability and oral bioavailability parameters .
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4; TPSA = 59 Ų; HBD = 2; HBA = 5; Rotatable bonds = 5 |
| Comparator Or Baseline | CAS 1797674-32-8 (pyridin-2-yl analog): C20H21N5O, MW 347.42; TPSA and XLogP3 not publicly computed but qualitatively higher TPSA and lower logP due to pyridine nitrogen |
| Quantified Difference | Target compound XLogP3 = 2.4; pyridinyl analog expected XLogP3 < 2.0; TPSA difference estimated at +15–20 Ų for pyridinyl analog |
| Conditions | Computed values from PubChem (release 2025.09.15); XLogP3 algorithm version 3.0; Cactvs 3.4.8.24 for TPSA |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the higher lipophilicity (XLogP3 2.4) and lower TPSA (59 Ų) of the target compound may provide superior passive membrane permeability relative to the more polar pyridinyl analog, directly influencing cell-based assay performance.
- [1] PubChem Compound Summary CID 71807789. Computed Properties: XLogP3-AA, TPSA, HBD, HBA, Rotatable Bond Count. National Center for Biotechnology Information (2026). View Source
